molecular formula C11H14N2O3 B1416729 3-(Carbamoylamino)-3-(2-methylphenyl)propanoic acid CAS No. 861324-38-1

3-(Carbamoylamino)-3-(2-methylphenyl)propanoic acid

Cat. No. B1416729
CAS RN: 861324-38-1
M. Wt: 222.24 g/mol
InChI Key: JAGHAYFBBUXGSX-UHFFFAOYSA-N
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Description

3-(Carbamoylamino)-3-(2-methylphenyl)propanoic acid, also known as CMPPA, is a compound of interest in the scientific research community. It has a wide range of applications in both biochemical and physiological experiments. CMPPA is a derivative of propanoic acid and is used in various laboratory experiments to study the effects of various compounds and drugs on the human body. CMPPA has been studied extensively in the past few years, and its potential for use in laboratory experiments is still being explored.

Scientific Research Applications

Anti-Inflammatory Activities

Research on compounds related to 3-(Carbamoylamino)-3-(2-methylphenyl)propanoic acid, such as phenolic compounds isolated from the leaves of Eucommia ulmoides Oliv., has shown potential anti-inflammatory activities. These compounds were tested for their inhibitory effect on LPS-induced NO production in macrophage cells, demonstrating modest activities (Ren et al., 2021).

Organometallic Chemistry Applications

In organometallic chemistry, derivatives of 3-(Carbamoylamino)-3-(2-methylphenyl)propanoic acid have been synthesized and characterized, such as planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives. These compounds are explored for their potential in medicinal organometallic chemistry, offering novel structures for drug development (Patra, Merz, & Metzler‐Nolte, 2012).

Chromatographic Enantioseparation

The compound has been studied in the context of enantioseparation, a technique important in producing enantiomerically pure substances. Specifically, its isomers have been successfully enantioseparated by countercurrent chromatography, demonstrating the compound's relevance in analytical chemistry (Jin, Bao, Sun, & Tong, 2020).

Synthetic Chemistry

In synthetic chemistry, 3-(Carbamoylamino)-3-(2-methylphenyl)propanoic acid analogs have been synthesized for various applications. For example, in the synthesis of bioorganometallics based on the antibiotic platensimycin lead structure, demonstrating the versatility of this compound in drug synthesis (Asada et al., 2010).

Biological Applications

Several studies have explored the biological applications of compounds structurally similar to 3-(Carbamoylamino)-3-(2-methylphenyl)propanoic acid. This includes the synthesis of tri- and diorganotin(IV) derivatives for potential antibacterial applications (Mahmood, Ali, & Bhatti, 2004).

properties

IUPAC Name

3-(carbamoylamino)-3-(2-methylphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O3/c1-7-4-2-3-5-8(7)9(6-10(14)15)13-11(12)16/h2-5,9H,6H2,1H3,(H,14,15)(H3,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGHAYFBBUXGSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CC(=O)O)NC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Carbamoylamino)-3-(2-methylphenyl)propanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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